Compounds containing the 4-fluorobenzylpiperidine motif have also been investigated for their interaction with the serotonin transporter (SERT). [, ] By inhibiting SERT, these compounds could potentially elevate serotonin levels in the brain, offering potential therapeutic benefits for mood disorders like depression and anxiety.
The development of 4-fluorobenzylpiperidine-based compounds also extends to targeting the norepinephrine transporter (NET). [, ] Inhibiting NET can increase norepinephrine levels, potentially contributing to the treatment of attention-deficit/hyperactivity disorder (ADHD) and other conditions.
The 4-fluorobenzylpiperazine moiety, a close structural analog, has shown promise in developing tyrosinase inhibitors. [] Tyrosinase is an enzyme crucial for melanin biosynthesis, and its inhibitors are sought-after for treating hyperpigmentation disorders. Compound 26, a 4-fluorobenzylpiperazine derivative, demonstrated potent tyrosinase inhibition (IC50 = 0.18 µM) and effectively reduced melanin production in B16F10 cells without cytotoxicity. []
Research has explored the potential of molecules incorporating the 4-fluorobenzylindole scaffold, closely related to the 4-fluorobenzylpiperidine motif, as phosphodiesterase 4 (PDE4) inhibitors. [, ] PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in inflammatory responses. N-(3,5-Dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281) exhibited potent and selective PDE4 inhibition and effectively suppressed cytokine production in human cell-based assays, highlighting its potential for treating inflammatory diseases like asthma and COPD. [, ]
The 4-fluorobenzylpiperidine moiety has been incorporated into potential sigma receptor ligands. [, ] Sigma receptors are implicated in various neurological and psychiatric disorders. The radiotracer [18F]1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([18F]10) displayed high affinity for sigma receptors and showed promise in PET imaging studies, enabling the visualization and quantification of sigma receptor density in the brain. []
The development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease has also explored the 4-fluorobenzylpiperidine scaffold. [] AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function. The [18F]-labeled derivative of 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (CP-118,954) showed promising results in preclinical studies, suggesting its potential as a PET radiotracer for imaging AChE in the brain. []
Research into autotaxin (ATX) inhibitors, enzymes involved in lysophosphatidic acid (LPA) production, has identified a potent compound (S)-2-amino-6-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione (compound 1). [] LPA is implicated in various diseases like cancer and fibrosis. Compound 1 showed low nanomolar potency against ATX, good metabolic stability, and oral bioavailability, making it a promising candidate for further development. []
Several studies have investigated the antibacterial activity of compounds incorporating indole and triazole moieties, often functionalized with the 4-fluorobenzyl group. [] These compounds demonstrated promising antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. []
The 4-fluorobenzylpiperidine motif has been explored in the development of potential anticancer agents. [, ] Research has focused on preparing metal complexes of 4-fluorobenzylpiperidine-derived dithiocarbamate ligands with metals like zinc and nickel. [, ] These metal complexes have shown promising results in inhibiting cancer cell growth and inducing apoptosis.
Studies have investigated the neuroprotective effects of hydrogen sulfide (H2S) donors incorporating the 4-fluorobenzyl moiety. [] H2S is a gaseous signaling molecule with various protective roles in the nervous system. The compound methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-cysteinate (MTC) exhibited neuroprotective effects in models of ischemic stroke, suggesting its potential as a therapeutic agent for stroke and other neurodegenerative diseases. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: